6-Fluoro-1,5-naphthyridine-4-carboxylic acid
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Overview
Description
6-Fluoro-1,5-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 4th position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,5-naphthyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of substituted 3-aminopyridine compounds with glycerol using catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . Other methods include cycloaddition processes, cross-coupling reactions, and modifications of side chains .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,5-naphthyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
6-Fluoro-1,5-naphthyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial, antiviral, and antiparasitic activities.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,5-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. For example, in antibacterial applications, it can inhibit the activity of bacterial enzymes such as DNA gyrase, thereby preventing DNA replication and leading to bacterial cell death . The compound’s fluorine atom enhances its binding affinity to the target enzyme, making it more effective .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
Fluoroquinolones: A class of antibiotics that also contain a fluorine atom and a carboxylic acid group, but with a different core structure.
Uniqueness
6-Fluoro-1,5-naphthyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom at the 6th position enhances its stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H5FN2O2 |
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Molecular Weight |
192.15 g/mol |
IUPAC Name |
6-fluoro-1,5-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O2/c10-7-2-1-6-8(12-7)5(9(13)14)3-4-11-6/h1-4H,(H,13,14) |
InChI Key |
GPTLBUIWNMHFKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=CN=C21)C(=O)O)F |
Origin of Product |
United States |
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